molecular formula C19H21F3N4O3S B318359 1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B318359
M. Wt: 442.5 g/mol
InChI Key: OOFIMMUCVFCOJU-UHFFFAOYSA-N
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Description

1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors, while the pyrimidine ring is often formed via condensation reactions involving trifluoromethylated precursors. The final step involves the coupling of these intermediates with a butyryl-piperidine moiety under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidines.

Scientific Research Applications

1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidines: These compounds share the pyrimidine ring structure and exhibit similar biological activities.

    Trifluoromethylated Furans: Compounds with a trifluoromethyl group attached to a furan ring, used in similar applications.

    Butyryl-Piperidine Derivatives: Compounds with a butyryl-piperidine moiety, often explored for their pharmacological properties.

Uniqueness

1-(4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANOYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21F3N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

1-[4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H21F3N4O3S/c20-19(21,22)15-11-13(14-3-1-9-29-14)24-18(25-15)30-10-2-4-16(27)26-7-5-12(6-8-26)17(23)28/h1,3,9,11-12H,2,4-8,10H2,(H2,23,28)

InChI Key

OOFIMMUCVFCOJU-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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